2-Amino-3-methylsulfanylbutanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

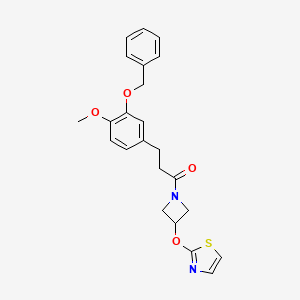

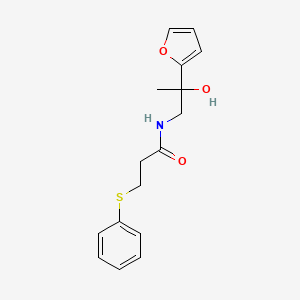

2-Amino-3-methylsulfanylbutanoic acid hydrochloride, also known as 2-amino-3-(methylthio)butanoic acid hydrochloride, is a chemical compound with the CAS Number: 2381-79-5 . It has a molecular weight of 185.67 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11NO2S.ClH/c1-3(9-2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

Synthesis of β-Hydroxy-α-amino Acids

- 2-Amino-3-methylsulfanylbutanoic acid hydrochloride plays a role in the synthesis of various β-hydroxy-α-amino acids, which are important in chemical synthesis. This process involves the preparation of diastereoisomers of 2-amino-3-hydroxybutanoic acid from enantiopure α-hydroxy-β-amino esters through a series of reactions including aminohydroxylation, oxidation, and diastereoselective reduction (Davies et al., 2013).

Synthesis of 3,4-Disubstituted 4-Aminobutanoic Acids

- The compound is used in the synthesis of 3,4-disubstituted aminobutyric acids, which are of interest due to their pharmacological properties. The process includes the hydrolysis of oxopyrrolidinecarboxylic acids, resulting in targeted γ-aminobutyric acid hydrochlorides (Vasil'eva et al., 2016).

Study of Palladium(II) Coordination Compounds

- Research includes studying the interaction of 2-aminooxypropanoic acid and its derivatives, including hydrochlorides, with palladium(II). These studies help in understanding the chelating and coordinating behavior of such compounds with metals, which is significant in inorganic chemistry and catalysis (Warnke & Trojanowska, 1993).

Oxazoline-Oxazinone Oxidative Rearrangement

- The compound is utilized in the stereoselective synthesis of fluorinated amino acids, a process important for creating novel compounds with potential pharmaceutical applications. The synthesis starts from trifluoro-3-methylbutanoic acid and involves several steps including oxidative rearrangement (Pigza et al., 2009).

Diastereoselective Alkylation

- This process involves the use of 3-aminobutanoic acids, which can be synthesized using derivatives of 2-amino-3-methylsulfanylbutanoic acid. Diastereoselective alkylation is a critical reaction in organic chemistry for creating stereochemically complex molecules (Estermann & Seebach, 1988).

Tetrazole-Containing Derivatives Synthesis

- 4-Amino-3-phenylbutanoic acid, a derivative, is used to prepare tetrazole-containing derivatives. This illustrates the compound's utility in the synthesis of complex organic molecules with potential applications in drug design and materials science (Putis et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-3-methylsulfanylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-3(9-2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXQDKSWQPIEHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)SC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-7-[(3-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2381250.png)

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2381254.png)

![5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride](/img/structure/B2381255.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2381256.png)

![2-chloro-3-fluoro-N'-[2-(4-fluorophenyl)acetyl]pyridine-4-carbohydrazide](/img/structure/B2381257.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2381265.png)

![7-(3-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2381267.png)